molecular formula C26H29N5O5 B2777596 N-(2,4-dimethoxyphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide CAS No. 1215820-49-7

N-(2,4-dimethoxyphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide

Cat. No.: B2777596
CAS No.: 1215820-49-7
M. Wt: 491.548
InChI Key: XJRUCAATFIUHRH-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a useful research compound. Its molecular formula is C26H29N5O5 and its molecular weight is 491.548. The purity is usually 95%.
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Scientific Research Applications

Novel Synthesis Methods

The compound N-(2,4-dimethoxyphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is closely related to pyrazolo[3,4-d]pyrimidin-4(5H)-ones. A study by Rahmouni et al. (2014) explored the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition, which could be relevant for the synthesis methods of similar compounds (Rahmouni et al., 2014).

Potential in Neuroinflammation PET Imaging

In a 2015 study, Damont et al. synthesized novel pyrazolo[1,5-a]pyrimidines, closely related to the compound , and evaluated them for binding the translocator protein 18 kDa (TSPO). This protein is recognized as an early biomarker of neuroinflammatory processes. The study demonstrated the potential of these compounds in in vivo PET imaging for neuroinflammation (Damont et al., 2015).

Radioisotope Labeling for PET Imaging

Dollé et al. (2008) worked on a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which are structurally similar to the compound , for radioisotope labeling and imaging using positron emission tomography (PET). Their research focused on the synthesis of these compounds, including DPA-714, a compound designed with a fluorine atom, allowing for fluorine-18 labeling and in vivo imaging (Dollé et al., 2008).

Anticancer and Anti-5-Lipoxygenase Activities

Rahmouni et al. (2016) investigated novel pyrazolopyrimidines derivatives, structurally related to the compound , for their anticancer and anti-5-lipoxygenase activities. This research provides insights into the potential therapeutic applications of similar compounds (Rahmouni et al., 2016).

Antimicrobial and Anticancer Agents

Hafez et al. (2016) synthesized novel pyrazole derivatives with pyrazolopyrimidine structures, which are related to this compound. These compounds showed potential as antimicrobial and anticancer agents, indicating possible applications of similar compounds in these areas (Hafez et al., 2016).

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[1-ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O5/c1-5-31-24-23(17(2)28-31)30(16-22(32)27-20-12-11-19(35-3)15-21(20)36-4)26(34)29(25(24)33)14-13-18-9-7-6-8-10-18/h6-12,15H,5,13-14,16H2,1-4H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRUCAATFIUHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CCC3=CC=CC=C3)CC(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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